7-Methylimidazo[1,2-a]pyridin-3-amine
Overview
Description
7-Methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic aromatic amine that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a methyl group at the 7th position and an amine group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridin-3-amine can be achieved through various methods, including multicomponent reactions, condensation reactions, and cyclization reactions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metals may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of N-alkylated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
7-Methylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug discovery, particularly in the development of new therapeutic agents for infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-a]pyridin-3-amine involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by intercalating into the DNA structure, thereby preventing replication and transcription .
Comparison with Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine
- 7-Methylimidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine
Comparison: 7-Methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazo[1,2-a]pyridine derivatives, it may exhibit different reactivity and potency in biological assays .
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFUTRZMHBXGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287249 | |
Record name | 7-Methylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34164-98-2 | |
Record name | 7-Methylimidazo[1,2-a]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34164-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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